NF-κB Transrepression Potency of B53 Matches Dexamethasone Within 2-Fold
In a direct head-to-head comparison within the same publication, compound B53 exhibited NF-κB transrepression activity (IC50 = 0.009 ± 0.001 μM, i.e., 9 nM) that is within 1.8-fold of dexamethasone (IC50 = 0.005 ± 0.001 μM, i.e., 5 nM) [1]. This places B53 among the most potent non-steroidal SGRMs for NF-κB inhibition, and notably, this potency is achieved without transactivation activity, unlike dexamethasone.
| Evidence Dimension | NF-κB transrepression inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.009 ± 0.001 μM (9 nM) |
| Comparator Or Baseline | Dexamethasone: IC50 = 0.005 ± 0.001 μM (5 nM) |
| Quantified Difference | B53 is 1.8-fold less potent than dexamethasone in NF-κB transrepression |
| Conditions | NF-κB transrepression reporter gene assay; cell type not specified in abstract; J Med Chem 2022 primary paper context |
Why This Matters
This demonstrates that B53 retains near-equivalent anti-inflammatory transrepression potency to the clinical gold-standard dexamethasone, making it a credible tool compound for inflammation studies where steroidal side effects must be avoided.
- [1] Li D, Bao X, Pang J, Hu X, Wang L, Wang J, Yang Z, Xu L, Wang S, Weng Q, Cui S, Hou T. Discovery and Optimization of N-Acyl-6-sulfonamide-tetrahydroquinoline Derivatives as Novel Non-Steroidal Selective Glucocorticoid Receptor Modulators. J Med Chem. 2022;65(23):15710-15724. doi:10.1021/acs.jmedchem.2c01082. View Source
